(1,2,3,6-tetrahydropyridin-2-yl)methanol hydrochloride
Description
(1,2,3,6-Tetrahydropyridin-2-yl)methanol hydrochloride is a partially saturated heterocyclic compound featuring a tetrahydropyridine ring substituted with a hydroxymethyl group at the 2-position, stabilized as a hydrochloride salt. The molecular formula is C₆H₁₂ClNO (molecular weight: 149.62 g/mol), with a structure that combines rigidity from the piperidine-like ring and reactivity from the hydroxyl and amine groups.
Synthesis: The compound is synthesized via deprotection of tert-butyl (S)-2-(hydroxymethyl)-3,6-dihydropyridine-1(2H)-carboxylate using HCl in methanol, yielding the hydrochloride salt after purification . This method ensures high purity and scalability for industrial applications, as evidenced by its commercial availability as a synthetic building block .
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridin-2-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-6-3-1-2-4-7-6;/h1-2,6-8H,3-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEFXASFCFEAGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCNC1CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,6-tetrahydropyridin-2-yl)methanol hydrochloride typically involves the reduction of pyridine derivatives. One common method includes the catalytic hydrogenation of pyridine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), followed by the addition of formaldehyde and subsequent reduction to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as crystallization and recrystallization, are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (1,2,3,6-Tetrahydropyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its fully saturated form using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Reduction: Fully saturated tetrahydropyridine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1,2,3,6-tetrahydropyridin-2-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .
Biology: The compound has been studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules. It has shown promise in the development of new pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its neuroprotective properties and its ability to interact with various biological targets .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (1,2,3,6-tetrahydropyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as neuroprotection or inhibition of specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Molecular Features
The table below highlights key structural and synthetic differences between (1,2,3,6-tetrahydropyridin-2-yl)methanol hydrochloride and related compounds:
Key Observations:
- Nitrogen Substitution : The target compound lacks alkylation on the nitrogen, unlike the 1-methyl derivative in . This impacts solubility and reactivity; methylated analogs may exhibit enhanced lipophilicity but reduced hydrogen-bonding capacity .
- Aromaticity vs. Saturation: Fully aromatic pyridin-2-yl methanol derivatives (e.g., –5) lack the flexible tetrahydropyridine ring, reducing conformational freedom but increasing stability under acidic conditions.
- Functional Groups : Chloro and methoxy substituents in enhance electrophilic reactivity, whereas the hydroxymethyl group in the target compound enables nucleophilic or hydrogen-bonding interactions .
Physical and Spectral Properties
- Melting Point : The 1-methyl analog () has a melting point of 162–164°C , attributed to strong ionic interactions in the hydrochloride salt . Data for the target compound’s melting point is unavailable but inferred to be lower due to the absence of a stabilizing methyl group.
- Spectral Data :
- 1H NMR : The 1-methyl derivative () shows distinct signals at δ 2.98 (NCH₃) and δ 3.90–4.00 (CH₂Cl), absent in the target compound. The hydroxymethyl group in both compounds likely resonates near δ 3.9–4.2 .
- 13C NMR : The target compound’s tetrahydropyridine ring carbons are expected near δ 23–53, similar to the 1-methyl analog .
Biological Activity
Introduction
(1,2,3,6-tetrahydropyridin-2-yl)methanol hydrochloride (CAS No. 2375262-17-0) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 149.62 g/mol |
| CAS Number | 2375262-17-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been shown to modulate neurotransmitter systems and exhibit neuroprotective effects. The compound may influence dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.
Neuroprotective Effects
Research indicates that compounds with a tetrahydropyridine structure can possess neuroprotective properties. For instance, related compounds have been studied for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's disease. Inhibiting MAO-B can lead to increased levels of neuroprotective neurotransmitters like dopamine .
Antioxidant Properties
This compound has demonstrated significant antioxidant activity. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress in neuronal cells. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various neurodegenerative disorders .
Case Studies
- Neuroprotection in SH-SY5Y Cells : A study evaluated the neuroprotective effects of various tetrahydropyridine derivatives on SH-SY5Y neuronal cells subjected to oxidative stress. The results indicated that certain derivatives exhibited superior protective effects compared to standard treatments like melatonin and rasagiline .
- MAO-B Inhibition : In another study focusing on the inhibition of MAO-B activity, several tetrahydropyridine derivatives were tested. The results showed that some compounds exhibited potent MAO-B inhibitory effects comparable to established inhibitors such as selegiline .
Pharmacological Profiles
The pharmacological profile of this compound suggests potential applications in treating mood disorders and neurodegenerative diseases. Its ability to modulate neurotransmitter levels while providing neuroprotection makes it a candidate for further investigation.
Comparative Analysis with Related Compounds
A comparison with other tetrahydropyridine derivatives highlights the unique properties of this compound.
| Compound | Biological Activity | Notes |
|---|---|---|
| 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Neurotoxic effects | Associated with Parkinson's disease |
| (1,2,3,6-tetrahydropyridin-4-yl)methanol | Antidepressant-like effects | Lower toxicity profile |
| This compound | Antioxidant & MAO-B inhibition | Promising candidate for further research |
Q & A
Q. What are the recommended synthetic routes for (1,2,3,6-tetrahydropyridin-2-yl)methanol hydrochloride?
A common method involves cyclization of precursor amines followed by HCl salt formation. For example, similar tetrahydro-pyridine hydrochlorides are synthesized by refluxing intermediates with concentrated HCl in methanol, as demonstrated in the preparation of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride . Acid-catalyzed cyclization and salt precipitation under controlled conditions (e.g., slow addition of HCl, solvent selection) are critical for yield optimization. Structural confirmation via NMR and mass spectrometry is essential .
Q. What analytical techniques are used to confirm structural integrity and purity?
- NMR Spectroscopy : Proton and carbon NMR can resolve the tetrahydropyridine ring conformation and hydroxymethyl group position. For example, NMR signals for analogous compounds show characteristic peaks for methylene protons (δ 2.5–3.5 ppm) and hydroxyl groups (broad singlet near δ 4.0–5.0 ppm) .
- HPLC with Reference Standards : Impurity profiling using pharmacopeial reference standards (e.g., EP/JP impurities) ensures purity ≥97%. Columns like C18 with gradient elution (water/acetonitrile + 0.1% TFA) are recommended .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 162.08 for the free base) .
Q. How should this compound be stored to maintain stability?
Store in airtight containers under inert gas (argon/nitrogen) at room temperature (20–25°C). Avoid exposure to moisture, as hygroscopic properties may lead to hydrolysis. Stability studies indicate no degradation under these conditions for up to 24 months .
Advanced Research Questions
Q. How can conflicting NMR data be resolved during characterization?
Discrepancies in chemical shifts may arise from tautomerism or protonation state variations. For example:
- The tetrahydropyridine ring exhibits dynamic chair-to-boat conformational changes, altering proton environments.
- Acidic conditions (HCl salt) protonate the nitrogen, shifting adjacent methylene protons upfield by 0.3–0.5 ppm.
Compare data with published spectra of structurally analogous hydrochlorides (e.g., 3-hydroxymethyl-1-methyl-1,2,5,6-tetrahydro-2H-pyridine hydrochloride) and use deuterated solvents (CDOD) to mimic reaction conditions .
Q. What strategies mitigate low yields in large-scale synthesis?
- Optimized Stoichiometry : Use 1.2–1.5 equivalents of HCl to ensure complete salt formation without excess acid degrading the product .
- Crystallization Control : Slow cooling (0.5°C/min) in methanol/ethanol mixtures enhances crystal purity. Seed crystals can improve reproducibility .
- Byproduct Management : Remove residual dimethylamine (a common byproduct) via vacuum distillation or ion-exchange chromatography .
Q. How to address discrepancies in HPLC purity assessments?
- Column Selection : Use columns with end-capped silica (e.g., Zorbax SB-C18) to reduce peak tailing from ionic interactions.
- Spiking Experiments : Introduce known impurities (e.g., (2,4-diaminopteridin-6-yl)methanol hydrochloride) to confirm retention times and resolution .
- Method Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.999), LOD/LOQ (<0.1%), and repeatability (%RSD < 2.0) .
Q. What experimental designs are recommended for studying its reactivity in cross-coupling reactions?
- Catalyst Screening : Test palladium (Pd(OAc), PdCl) and copper (CuI) catalysts in Suzuki-Miyaura or Buchwald-Hartwig reactions.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while additives like KPO improve coupling efficiency .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., boronate esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
